Cas no 1356342-73-8 (tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)

tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
- 2-Methyl-2-propanyl 3-{[(benzyloxy)carbonyl]amino}-5-fluoro-3,6-d ihydro-1(2H)-pyridinecarboxylate
- Tert-butyl 3-(((benzyloxy)carbonyl)amino)-5-fluoro-3,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
- CS-0445261
- 1356342-73-8
- s11812
- tert-Butyl 5-(((benzyloxy)carbonyl)amino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
- AS-84304
- tert-butyl 5-fluoro-3-(phenylmethoxycarbonylamino)-3,6-dihydro-2H-pyridine-1-carboxylate
- TERT-BUTYL 3-{[(BENZYLOXY)CARBONYL]AMINO}-5-FLUORO-3,6-DIHYDRO-2H-PYRIDINE-1-CARBOXYLATE
- tert-Butyl5-(((benzyloxy)carbonyl)amino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
- C18H23FN2O4
-
- MDL: MFCD21601917
- インチ: InChI=1S/C18H23FN2O4/c1-18(2,3)25-17(23)21-10-14(19)9-15(11-21)20-16(22)24-12-13-7-5-4-6-8-13/h4-9,15H,10-12H2,1-3H3,(H,20,22)
- InChIKey: AXSVXWNJKWGSQJ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(N1CC(F)=CC(NC(OCC2=CC=CC=C2)=O)C1)=O)C
計算された属性
- せいみつぶんしりょう: 350.16418538Da
- どういたいしつりょう: 350.16418538Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 67.9Ų
tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1248103-500mg |
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate |
1356342-73-8 | 95% | 500mg |
$835 | 2024-06-05 | |
A2B Chem LLC | AY11845-500mg |
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2h)-carboxylate |
1356342-73-8 | ≥95% | 500mg |
$656.00 | 2024-04-20 | |
A2B Chem LLC | AY11845-1g |
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2h)-carboxylate |
1356342-73-8 | 1g |
$3759.00 | 2024-01-04 | ||
TRC | T104870-50mg |
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate |
1356342-73-8 | 50mg |
$ 990.00 | 2022-06-03 | ||
Alichem | A029182443-250mg |
tert-Butyl 5-(((benzyloxy)carbonyl)amino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate |
1356342-73-8 | 97% | 250mg |
$823.68 | 2022-04-03 | |
Alichem | A029182443-100mg |
tert-Butyl 5-(((benzyloxy)carbonyl)amino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate |
1356342-73-8 | 97% | 100mg |
$524.70 | 2022-04-03 | |
Alichem | A029182443-1g |
tert-Butyl 5-(((benzyloxy)carbonyl)amino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate |
1356342-73-8 | 97% | 1g |
$2,098.80 | 2022-04-03 | |
Matrix Scientific | 115367-500mg |
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate, 95+% |
1356342-73-8 | 95+% | 500mg |
$1964.00 | 2023-09-08 | |
Chemenu | CM362368-1g |
tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate |
1356342-73-8 | 95%+ | 1g |
$867 | 2022-06-13 | |
TRC | T104870-100mg |
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate |
1356342-73-8 | 100mg |
$ 1650.00 | 2022-06-03 |
tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylateに関する追加情報
Introduction to tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1356342-73-8)
tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate, with the CAS number 1356342-73-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl ester group, a benzyloxycarbonyl (Cbz) protecting group, a fluoro substituent, and a dihydropyridine ring. These structural elements contribute to its potential applications in the development of novel therapeutic agents.
The synthesis of tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate involves several intricate steps, each designed to introduce specific functional groups and maintain the integrity of the molecule. The tert-butyl ester group is often used as a protecting group for carboxylic acids, facilitating subsequent reactions and transformations. The benzyloxycarbonyl (Cbz) protecting group is commonly employed to protect amino groups during synthetic sequences, ensuring that the amino functionality remains unreactive until desired. The fluoro substituent imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic properties.
The dihydropyridine ring is a key structural motif in this compound. Dihydropyridines are well-known for their calcium channel-blocking properties, which have been extensively studied in the context of cardiovascular diseases. The presence of this ring system in tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate suggests potential applications in the development of new calcium channel modulators.
Recent research has highlighted the importance of fluorinated compounds in drug discovery and development. Fluorine atoms can significantly alter the physicochemical properties of molecules, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. In the case of tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate, the fluoro substituent may enhance its pharmacological profile by improving its bioavailability and reducing its susceptibility to metabolic degradation.
The biological activity of tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate has been investigated in various preclinical studies. These studies have shown that the compound exhibits potent inhibitory effects on calcium channels, which are crucial for regulating cellular functions such as muscle contraction, neurotransmitter release, and ion homeostasis. The ability to modulate calcium channels makes this compound a promising candidate for treating conditions such as hypertension, angina pectoris, and certain neurological disorders.
In addition to its potential therapeutic applications, tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate has also been studied for its use as an intermediate in the synthesis of other bioactive molecules. The presence of multiple functional groups provides chemists with a versatile platform for further modifications and derivatizations. This flexibility is particularly valuable in drug discovery programs where the optimization of lead compounds is essential for achieving desired pharmacological properties.
The safety profile of tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate has been evaluated through various toxicological studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity (NCE), further research is necessary to fully understand its safety profile and potential side effects.
In conclusion, tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1356342-73-8) represents an important molecule in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to explore its full potential and optimize its use in various medical applications.
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